3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione is a compound belonging to the class of benzotriazepines, which are characterized by their bicyclic structure containing a benzene ring fused to a diazepine ring. This compound is notable for its potential biological activities and pharmacological applications. The structure of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione includes a dione functional group, which contributes to its chemical reactivity and interaction with biological systems.
The synthesis of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione typically involves cyclization reactions using appropriate precursors. One common method includes the reaction of o-phenylenediamine with various carbonyl compounds under acidic or basic conditions to form the desired benzotriazepine structure.
A notable synthetic route involves the cyclization with phosgene equivalents or ortho esters to yield the benzotriazepine core . The reaction conditions often require careful control of temperature and pH to optimize yield and purity. The use of catalysts can also enhance reaction efficiency.
The molecular formula for 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is C₉H₈N₂O₂. The compound features a bicyclic structure with two nitrogen atoms incorporated into a seven-membered ring system.
Key structural characteristics include:
Crystallographic studies may reveal the precise arrangement of atoms within the molecule, providing insights into its potential interactions with biological targets.
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione can participate in various chemical reactions due to its functional groups. Key reactions include:
These reactions are significant for modifying the compound's properties and enhancing its biological activity.
The mechanism of action for 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione is primarily related to its interaction with specific receptors in biological systems. Research indicates that derivatives of this compound can act as ligands for sigma receptors. These interactions may influence neurotransmitter release and modulate various physiological responses.
Pharmacological studies have demonstrated that certain derivatives exhibit antihypertensive effects by affecting vascular smooth muscle contraction through these receptor interactions .
The physical properties of 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione include:
Chemical properties include:
Quantitative data regarding melting point, boiling point, and spectral characteristics (e.g., NMR or IR spectra) would provide further insights into its physical attributes.
3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione has garnered interest for its potential applications in medicinal chemistry. Its derivatives are being investigated for:
Continued research into this compound could lead to novel therapeutic agents with improved efficacy and safety profiles in clinical settings.
The 1,3,4-benzotriazepine-2,5-dione scaffold represents a strategic evolution from classical benzodiazepine (BDZ) pharmacophores, distinguished by the replacement of a carbon atom at the 3-position with a nitrogen atom. This modification generates an achiral seven-membered ring system (molecular formula: C₈H₇N₃O₂), eliminating the stereochemical complexities inherent in BDZ-based ligands like devazepide (CCK₁ antagonist) or YF476 (CCK₂ antagonist) [4]. The achirality of the benzotriazepine core circumvents the need for enantiomeric resolution during synthesis while preserving high receptor affinity.
In cholecystokinin (CCK) receptor antagonism, this scaffold exhibits pronounced selectivity for CCK₂ receptors (gastrin receptors) over CCK₁ receptors. Research indicates that benzotriazepine derivatives achieve this selectivity through optimized steric complementarity with the CCK₂ receptor's transmembrane helix 6 and extracellular loop 3. The nitrogen substitution at the equivalent of the BDZ 3-position alters the dipole moment of the fused ring system (calculated dipole: 4.8 Debye), enhancing electrostatic interactions with Glu₃₄₈ of the human CCK₂ receptor [4]. This contrasts with BDZ-based antagonists, where chiral C₃ substituents dictate receptor subtype selectivity through differential hydrophobic pocket engagement.
Table 1: Key Structural and Pharmacological Distinctions Between Benzodiazepine and Benzotriazepine Scaffolds
Feature | Benzodiazepine-Based Ligands | 1,3,4-Benzotriazepine-Based Ligands |
---|---|---|
Core Structure | 1,4- or 1,5-BDZ; Chiral C₃ | 1,3,4-Triazepine; Achiral N₃ |
Molecular Formula | Variable (e.g., C₁₆H₁₄N₂O₂ for 3-benzyl BDZ) | C₈H₇N₃O₂ (parent) |
CCK₂ Receptor Affinity (Kᵢ) | Low nM (stereospecific) | Low nM (achiral, e.g., compound 9-21) |
CCK₂/CCK₁ Selectivity | Moderate to high (stereodependent) | High (>1000-fold for optimized derivatives) |
Key Receptor Interaction | Van der Waals contacts with V₃₄₅ | H-bond donation to Glu₃₄₈; Reduced steric clash |
The 3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione core exhibits significant conformational flexibility, critical to its biological activity. X-ray crystallography and computational studies reveal a non-planar, boat-shaped conformation for the seven-membered ring, with puckering parameters (q₂ = 0.82 Å, θ = 112°) indicative of pronounced asymmetry [2] [5]. This conformation positions the N⁴-H and C²=O moieties antiperiplanar, facilitating intermolecular hydrogen bonding in crystal lattices (N⁴-H···O=C, d = 2.01 Å).
Ring dynamics are further influenced by lactam-lactim tautomerism. Nuclear Magnetic Resonance (¹H NMR) studies in DMSO-d₆ show a single broad peak at δ 10.85 ppm for N¹-H, confirming rapid proton exchange between N¹ and N⁴ in solution. This tautomerism enhances the scaffold’s ability to mimic peptide turn structures present in endogenous CCK-8 ligands. Density Functional Theory (DFT) calculations (B3LYP/6-31G*) indicate a tautomerization barrier of ~12 kcal/mol, allowing facile interconversion at physiological temperatures [5].
Table 2: Conformational Parameters of 3,4-Dihydro-1H-1,3,4-benzotriazepine-2,5-dione
Parameter | Value/Description | Method of Determination |
---|---|---|
Ring Conformation | Boat (Cₛ symmetry) | X-ray Diffraction |
Puckering Amplitude (q₂) | 0.82 Å | DFT Calculation |
Puckering Phase (θ) | 112° | DFT Calculation |
Lactam Tautomer | Dominant (>>99% population) | ¹³C NMR Chemical Shifts |
N¹-H Chemical Shift | δ 10.85 ppm (broad, DMSO-d₆) | ¹H NMR |
Tautomerization Barrier | 12.1 kcal/mol | DFT (B3LYP/6-31G*) |
Substituents at N³ profoundly modulate the electronic distribution and conformational stability of the benzotriazepine core. Introducing a benzyl group at N³ (yielding 3-benzyl-3,4-dihydro-1H-1,3,4-benzotriazepine-2,5-dione; C₁₅H₁₃N₃O₂) demonstrates this interplay:
The 3-aza nitrogen itself exerts an electron-withdrawing effect on the C² carbonyl (IR stretch: 1685 cm⁻¹ vs. 1702 cm⁻¹ in BDZ analogs), increasing electrophilicity and favoring nucleophilic attack during metabolic degradation. However, N³ alkylation reduces ring hydrolysis rates by 3-fold by diminishing the partial positive charge at C² [4].
Table 3: Impact of N³-Benzyl Substitution on Molecular Properties
Property | Unsubstituted Core (C₈H₇N₃O₂) | 3-Benzyl Derivative (C₁₅H₁₃N₃O₂) | Biological Consequence |
---|---|---|---|
N⁴-H Bond Length | 1.01 Å | 1.03 Å | Enhanced H-bond donation to CCK₂ |
C²=O IR Stretch | 1690 cm⁻¹ | 1685 cm⁻¹ | Increased electrophilicity (metabolism) |
N³-Cₓᵧₗ Dihedral | N/A | 78° | Optimal vector for aryl binding |
Ring Hydrolysis t₁/₂ | 45 min (pH 7.4) | 135 min (pH 7.4) | Improved metabolic stability |
Calculated logP | 0.9 | 2.7 | Enhanced membrane permeability |
CAS No.: 26532-22-9
CAS No.: 18641-81-1
CAS No.: 53938-08-2
CAS No.: 61549-24-4
CAS No.: